[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate
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Overview
Description
[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound with the molecular formula C28H21BrClN3O5S and a molecular weight of 626.918 g/mol This compound is known for its unique structure, which includes a bromine atom, a chlorobenzoate group, and a sulfonylhydrazinylidene moiety
Preparation Methods
The synthesis of [4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazone: This step involves the reaction of 4-bromo-2-formylphenyl 2-chlorobenzoate with 4-methylphenylsulfonylhydrazine under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the final product.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis typically involves standard organic chemistry techniques such as reflux, crystallization, and purification.
Chemical Reactions Analysis
[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate can be compared with other similar compounds, such as:
4-bromo-2-methylphenol: This compound has a similar bromine atom and phenyl structure but lacks the sulfonylhydrazinylidene and chlorobenzoate groups.
2-bromo-4-methylbenzaldehyde: This compound shares the bromine and methyl groups but differs in its aldehyde functionality and lack of sulfonylhydrazinylidene and chlorobenzoate groups.
Properties
CAS No. |
765309-92-0 |
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Molecular Formula |
C21H16BrClN2O4S |
Molecular Weight |
507.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H16BrClN2O4S/c1-14-6-9-17(10-7-14)30(27,28)25-24-13-15-12-16(22)8-11-20(15)29-21(26)18-4-2-3-5-19(18)23/h2-13,25H,1H3/b24-13+ |
InChI Key |
DTEDZBZSODHLAL-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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